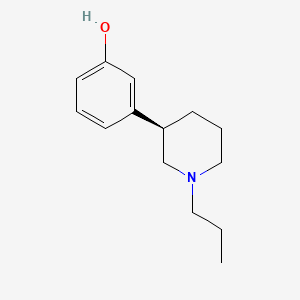

(R)-preclamol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

85976-54-1 |

|---|---|

分子式 |

C14H21NO |

分子量 |

219.32 g/mol |

IUPAC名 |

3-[(3R)-1-propylpiperidin-3-yl]phenol |

InChI |

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m0/s1 |

InChIキー |

HTSNFXAICLXZMA-ZDUSSCGKSA-N |

異性体SMILES |

CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O |

正規SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

製品の起源 |

United States |

Foundational & Exploratory

(R)-Preclamol: A Technical Guide to its Dopamine D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-preclamol for the dopamine D2 receptor. This compound, also known as (-)-3-PPP, is a dopamine analogue recognized for its unique pharmacological profile, exhibiting both agonist and antagonist properties at D2 receptors. This document summarizes key quantitative binding data, details the experimental protocols used for its determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound at the Dopamine D2 Receptor

The binding affinity of this compound for the dopamine D2 receptor has been characterized through radioligand binding assays. As a dopamine agonist, this compound typically exhibits binding to both high-affinity (D2High) and low-affinity (D2Low) states of the receptor. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Radioligand | Tissue Source | Ki (High Affinity) | Ki (Low Affinity) |

| This compound ((-)-3-PPP) | Dopamine D2 | [3H]spiperone | Porcine Anterior Pituitary | 2.5 nM | 2,500 nM |

Data extracted from Seeman et al. (1985), Molecular Pharmacology.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for the dopamine D2 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a generalized representation based on standard methodologies.

1. Tissue Preparation:

-

Source: Porcine anterior pituitary glands are a common source due to their high density of D2 receptors.

-

Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to release the cell membranes containing the D2 receptors.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that could interfere with the assay.

-

Resuspension: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or Lowry method.

2. Radioligand Binding Assay (Competitive Inhibition):

-

Radioligand: [3H]spiperone, a high-affinity antagonist for the D2 receptor, is commonly used. It is used at a concentration typically at or below its dissociation constant (Kd) to ensure sensitive detection of competition.

-

Incubation: A fixed concentration of the radioligand ([3H]spiperone) and a range of concentrations of the unlabeled competing ligand (this compound) are incubated with the prepared cell membranes.

-

Assay Buffer: The incubation is carried out in a buffer containing ions and other reagents to mimic physiological conditions and optimize binding.

-

Temperature and Duration: The incubation is performed at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Competition Curve: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand (this compound). This generates a sigmoidal competition curve.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined from the competition curve and is known as the IC50 value.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine or this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-Preclamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-preclamol, a potent and selective dopamine D2 receptor partial agonist. The document details a validated enantioselective synthetic route, experimental protocols, and in-depth characterization data, including spectroscopic and chromatographic analyses.

Introduction

This compound, also known as (-)-3-PPP, is a psychoactive drug and research chemical that acts as a selective partial agonist of the D2 dopamine receptor.[1] Its enantiomer, (S)-preclamol, exhibits different pharmacological properties. The distinct activities of these enantiomers underscore the importance of stereochemically controlled synthesis and rigorous characterization. This guide focuses on the synthesis of the (R)-enantiomer, a compound of significant interest in neuroscience research and drug development.

Enantioselective Synthesis of this compound

An efficient, four-step chemo-enzymatic synthesis of this compound has been developed, starting from 3-(3-methoxyphenyl)pyridine. This method provides the target compound with a high enantiomeric excess (ee) and a good overall yield.[2][3]

The overall synthetic pathway is depicted below:

Figure 1: Chemo-enzymatic synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Propyl-3-(3-methoxyphenyl)pyridinium bromide

-

Reactants: 3-(3-Methoxyphenyl)pyridine, 1-Bromopropane.

-

Procedure: A solution of 3-(3-methoxyphenyl)pyridine in acetonitrile is treated with 1-bromopropane. The mixture is heated at reflux. After cooling, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 1-Propyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

-

Reactants: N-Propyl-3-(3-methoxyphenyl)pyridinium bromide, Sodium Borohydride.

-

Procedure: To a cooled solution of N-propyl-3-(3-methoxyphenyl)pyridinium bromide in methanol, sodium borohydride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the tetrahydropyridine derivative.

Step 3: Enantioselective reduction to (R)-1-Propyl-3-(3-methoxyphenyl)piperidine

-

Enzyme: Ene-reductase (EneIRED-01).

-

Procedure: The tetrahydropyridine intermediate is subjected to an enzymatic reduction using a specific ene-reductase (EneIRED-01) to stereoselectively yield the (R)-enantiomer of the piperidine derivative. This biocatalytic step is crucial for establishing the desired stereochemistry with high enantiomeric excess.[2][3]

Step 4: Demethylation to this compound

-

Reactant: (R)-1-Propyl-3-(3-methoxyphenyl)piperidine, Boron Tribromide.

-

Procedure: A solution of (R)-1-propyl-3-(3-methoxyphenyl)piperidine in a suitable solvent like dichloromethane is treated with a solution of boron tribromide at low temperature. The reaction is carefully monitored until the demethylation is complete. The reaction is then quenched, and the pH is adjusted to isolate the final product, this compound.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield | Enantiomeric Excess (ee) |

| 1 | N-Propyl-3-(3-methoxyphenyl)pyridinium bromide | 3-(3-Methoxyphenyl)pyridine | 1-Bromopropane | High | N/A |

| 2 | 1-Propyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | Pyridinium salt from Step 1 | Sodium Borohydride | Good | N/A |

| 3 | (R)-1-Propyl-3-(3-methoxyphenyl)piperidine | Tetrahydropyridine from Step 2 | EneIRED-01 | Good | 96% |

| 4 | This compound | Piperidine derivative from Step 3 | Boron Tribromide | Good | >96% |

| Overall | ≥50% |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following techniques are employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. Expected signals include those for the aromatic protons, the protons on the piperidine ring, and the propyl group.

-

13C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group.

-

Peaks in the aromatic C-H stretching region.

-

Peaks corresponding to the aliphatic C-H stretching of the piperidine and propyl groups.

-

C-O stretching and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular formula for this compound is C14H21NO, with a molar mass of 219.32 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A validated chiral HPLC method is crucial for determining the enantiomeric purity of the synthesized this compound.

Experimental Protocol: Chiral HPLC Analysis

A general workflow for developing a chiral HPLC method is as follows:

Figure 2: General workflow for chiral HPLC method development.

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like preclamol.

-

Detection: UV detection at a wavelength where the analyte absorbs is commonly used.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

This technical guide has outlined a robust and efficient chemo-enzymatic method for the synthesis of this compound. The detailed experimental protocols and characterization data provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and rigorous analysis of enantiomerically pure this compound are critical for the accurate investigation of its biological activity and potential therapeutic applications.

References

A Deep Dive into the Stereoselective Pharmacology of Preclamol Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preclamol, known chemically as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP], is the (S)-enantiomer of the chiral compound 3-PPP. It exhibits a distinct and complex pharmacological profile at dopamine receptors, which differs significantly from its dextrorotatory counterpart, the (R)-(+)-enantiomer. This stereoselectivity is pivotal to its therapeutic potential and has been a subject of extensive research. This technical guide provides a comprehensive overview of the pharmacological differences between the (R)- and (S)-enantiomers of preclamol, focusing on their interactions with dopamine receptors. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Significance of Chirality in Preclamol's Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is due to the three-dimensional nature of biological targets such as receptors and enzymes, which selectively interact with one enantiomer over the other. The case of preclamol and its (R)-(+)-enantiomer is a classic example of this principle, where the spatial arrangement of the same atoms leads to distinct pharmacological profiles at dopamine receptors. Understanding these differences is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics targeting the dopaminergic system.

Comparative Pharmacology of (R)- and (S)-Preclamol

The primary pharmacological distinction between the enantiomers of 3-PPP lies in their functional activity at dopamine D2-like receptors (D2, D3, and D4). While both enantiomers interact with these receptors, their intrinsic activities diverge, leading to different physiological outcomes.

Receptor Binding Affinity

Both enantiomers of 3-PPP display affinity for dopamine D2-like receptors. However, reports on the precise binding affinities (Ki values) vary across studies, and a consensus on which enantiomer possesses a higher affinity is not definitively established. Some studies suggest that the (-)-enantiomer (preclamol) has a slightly higher affinity for D2 receptors.

Table 1: Comparative Dopamine Receptor Binding Affinities of 3-PPP Enantiomers

| Enantiomer | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (S)-(-)-Preclamol | D2 | [3H]Spiperone | Rat Striatum | Data not consistently available in comparative studies | |

| (R)-(+)-3-PPP | D2 | [3H]Spiperone | Rat Striatum | Data not consistently available in comparative studies |

Functional Activity

The most significant pharmacological divergence between the enantiomers is observed in their functional activity.

-

(R)-(+)-3-PPP is generally characterized as a dopamine D2 receptor agonist . It demonstrates the ability to stimulate both presynaptic autoreceptors and postsynaptic receptors, leading to a reduction in dopamine synthesis and release, and mimicking the effects of dopamine at the postsynaptic level.

-

(S)-(-)-Preclamol is described as a dopamine D2 receptor partial agonist . Its functional effect is highly dependent on the surrounding dopaminergic environment.

-

At presynaptic autoreceptors , which are located on dopamine neurons and regulate dopamine synthesis and release, preclamol acts as an agonist . This leads to a decrease in dopamine neuron firing rate and neurotransmitter release.

-

At postsynaptic D2 receptors , in a low dopamine environment, preclamol can exhibit agonist properties. However, in the presence of a full agonist like dopamine, it acts as an antagonist , blocking the effects of the endogenous neurotransmitter. This dual agonist-antagonist profile is a hallmark of partial agonism.

-

This differential activity is critical to their potential therapeutic applications, with the partial agonism of preclamol being explored for conditions like schizophrenia and Parkinson's disease, where it could theoretically stabilize dopaminergic transmission.

Table 2: Comparative Functional Activity of 3-PPP Enantiomers at Dopamine Autoreceptors

| Enantiomer | Assay | Parameter | Potency (EC50) | Efficacy (% of control) | Reference |

| (S)-(-)-Preclamol | DOPA Accumulation (in vitro) | Inhibition | ~1.0 µM | Similar to (+)-enantiomer | [1] |

| (R)-(+)-3-PPP | DOPA Accumulation (in vitro) | Inhibition | ~2.1 µM | Similar to (-)-enantiomer | [1] |

Note: This table presents data on the inhibition of DOPA accumulation in rat striatal slices, a measure of dopamine synthesis and an indicator of presynaptic autoreceptor activity. Under basal conditions, both enantiomers show similar potency and efficacy. However, under conditions of elevated extracellular dopamine, the agonist effect of (-)-3-PPP is diminished, and it can act as an antagonist[1].

Signaling Pathways

The pharmacological effects of the preclamol enantiomers are mediated through their interaction with dopamine D2-like receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.

The partial agonism of (S)-(-)-preclamol means that it is less effective at stabilizing the fully active conformation of the D2 receptor compared to a full agonist like dopamine or (R)-(+)-3-PPP. Consequently, it produces a submaximal response in terms of G protein activation and downstream signaling.

Caption: Dopamine D2 receptor signaling pathway activated by preclamol enantiomers.

Experimental Protocols

The characterization of the pharmacological profile of preclamol enantiomers relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the preclamol enantiomers for dopamine receptors.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize rat striatal tissue or cultured cells expressing the dopamine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled preclamol enantiomer.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist, e.g., haloperidol).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the preclamol enantiomer to generate a competition curve.

-

Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of the preclamol enantiomers to activate G proteins coupled to dopamine receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay:

-

In a 96-well plate, add assay buffer (containing MgCl2 and GDP), [35S]GTPγS, and varying concentrations of the preclamol enantiomer.

-

Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at 30°C for a specified time.

-

-

Separation and Quantification: Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration, as described above. Quantify the radioactivity on the filters.

-

Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the percentage of stimulation over basal against the log concentration of the enantiomer.

-

Determine the EC50 (potency) and Emax (maximal effect or intrinsic activity) values from the concentration-response curve.

-

cAMP Accumulation Assay

This assay measures the functional consequence of D2 receptor activation (or inhibition) on the downstream second messenger, cAMP.

Methodology:

-

Cell Culture: Use a cell line stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Assay:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Add varying concentrations of the preclamol enantiomer and incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the enantiomer.

-

For agonists, this will show a concentration-dependent inhibition of forskolin-stimulated cAMP levels.

-

Determine the EC50 and Emax values for the inhibition of cAMP accumulation.

-

Conclusion

The enantiomers of 3-PPP, (R)-(+)-3-PPP and (S)-(-)-preclamol, provide a compelling illustration of the importance of stereochemistry in drug action. While both enantiomers bind to dopamine D2-like receptors, their distinct intrinsic activities—full agonism for the (R)-enantiomer and partial agonism for the (S)-enantiomer—lead to fundamentally different pharmacological profiles. (S)-(-)-Preclamol's ability to act as an agonist at presynaptic autoreceptors while exhibiting a mixed agonist/antagonist profile at postsynaptic receptors underscores its potential as a modulator of dopaminergic neurotransmission. A thorough understanding of these differences, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued exploration of preclamol and related compounds as potential therapeutics for a range of neuropsychiatric disorders.

References

The Dichotomous Dopaminergic Effects of (R)-Preclamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Preclamol, also known as (-)-3-PPP, is a selective dopamine D2-like receptor partial agonist with a distinctive pharmacological profile. It exhibits a dual action, functioning as an agonist at presynaptic D2 autoreceptors and a partial agonist at postsynaptic D2 receptors. This unique characteristic allows it to modulate dopaminergic pathways in a state-dependent manner, offering a nuanced approach to treating conditions associated with dopamine dysregulation.

This technical guide provides an in-depth analysis of the effects of this compound on dopaminergic pathways, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its binding affinities, functional potencies, and behavioral effects.

| Receptor Subtype | Radioligand | Ki (nM) | Receptor State | Reference |

| Dopamine D2 | [3H]U-86170 | - | High-Affinity Agonist (HiAg) | |

| Dopamine D2 | [3H]raclopride + GTP | - | Low-Affinity Agonist (LowAg) |

Note: Specific Ki values from the primary literature were not available in the search results. The referenced study describes the methodology to determine these values.

| Assay | Receptor | Intrinsic Activity (%) | EC50 (nM) | Reference |

| cAMP Accumulation | Human Dopamine D2L | 46 | - | |

| - | Human Dopamine D4.4 | 83 | - |

Note: EC50 values were not specified in the provided search results.

| Behavioral Test | Species | Effect | Dose Range | ED50 | Reference |

| Conditioned Avoidance Response | Rat | Suppression of acquisition | 4-8 mg/kg IP | - | |

| Conditioned Avoidance Response | Rat | Suppression of performance | 8-16 mg/kg IP | - | |

| Exploratory Locomotor Activity | Rat | Suppression | 5-160 µ g/side (into nucleus accumbens) | - |

Note: Specific ED50 values for locomotor activity were not available in the provided search results.

Core Mechanisms of Action on Dopaminergic Pathways

This compound's effects on dopaminergic pathways are primarily mediated through its interaction with D2-like dopamine receptors, which exist in two main populations: presynaptic autoreceptors and postsynaptic receptors.

Presynaptic Autoreceptor Agonism: At the presynaptic terminal of dopaminergic neurons, this compound acts as an agonist at D2 autoreceptors. This activation mimics the effect of endogenous dopamine, initiating a negative feedback loop that leads to:

-

Inhibition of dopamine synthesis: By reducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.

-

Inhibition of dopamine release: By modulating ion channel activity to decrease the exocytosis of dopamine-containing vesicles.

This presynaptic action results in a reduction of synaptic dopamine levels, which is particularly relevant in hyperdopaminergic states.

Postsynaptic Partial Agonism: On postsynaptic neurons, this compound acts as a partial agonist. This means its efficacy in activating the receptor is lower than that of the full endogenous agonist, dopamine. The consequences of this are twofold:

-

In the presence of low dopamine: this compound provides a stimulatory signal, partially activating the postsynaptic receptors and preventing hypodopaminergic states.

-

In the presence of high dopamine: this compound competes with dopamine for receptor binding. By displacing the full agonist and providing a lower level of receptor activation, it effectively acts as a functional antagonist, dampening excessive postsynaptic signaling.

This "dopamine stabilizing" effect is a key feature of its therapeutic potential.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the study of this compound.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the study of this compound and similar dopaminergic compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]spiperone or [3H]raclopride).

-

This compound test compound at various concentrations.

-

Non-specific binding agent (e.g., 10 µM haloperidol or butaclamol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific agent).

-

Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., striatum, nucleus accumbens).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ED).

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for systemic or local administration.

Procedure:

-

Surgery: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest.

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.

-

Drug Administration: Administer this compound (systemically via injection or locally through the dialysis probe).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of this compound on dopamine release.

Locomotor Activity Assessment

Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.

Materials:

-

Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams

In Vitro Activity of (R)-Preclamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-preclamol, also known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine or (-)-3-PPP, is a pharmacologically active compound that has been investigated for its interaction with dopamine receptors. It is the (R)-enantiomer of 3-PPP and has demonstrated a complex pharmacological profile, exhibiting both agonist and antagonist properties at the dopamine D2 receptor. This technical guide provides a comprehensive overview of the in vitro studies of this compound's activity, focusing on its binding affinity, functional effects on key signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation

The following tables summarize the available quantitative data on the in vitro activity of this compound at the dopamine D2 receptor.

Table 1: Dopamine D2 Receptor Binding Affinity of this compound

| Parameter | Value | Radioligand | Tissue/Cell Source | Notes |

| Ki (High Affinity) | Not explicitly reported | [3H]Spiperone | Brain regions (caudate nucleus, corpus striatum), Anterior pituitary | (-)-3-PPP was found to recognize high-affinity states of the D2 receptor, a characteristic of agonist binding[1]. |

| Ki (Low Affinity) | Not explicitly reported | [3H]Spiperone | Brain regions (caudate nucleus, corpus striatum), Anterior pituitary | (-)-3-PPP also binds to low-affinity states of the D2 receptor[1]. |

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Assay Type | Parameter | Value | Notes |

| G-Protein Signaling (General) | Intrinsic Activity | 34% (predicted) | Based on a LowAg/HiAg affinity ratio of 4.5, suggesting intermediate partial agonist activity at the G-protein-coupled state of the D2 receptor[2]. |

| cAMP Pathway | Activity | Weak Antagonist | In rat neostriatum, (-)-3-PPP antagonized the D2 agonist-induced inhibition of K+-induced [3H]acetylcholine release, a process linked to cAMP modulation. It did not affect cyclic AMP efflux on its own[3]. |

| β-Arrestin Recruitment | Efficacy (Emax) | 24 ± 6% | Relative to dopamine (100%), indicating partial agonism in recruiting β-arrestin2 to the D2 receptor. |

| β-Arrestin Recruitment | Potency (EC50) | Not explicitly reported |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for the dopamine D2 receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing dopamine D2 receptors (e.g., HEK293 cells, rat striatum).

-

Radioligand, such as [3H]Spiperone, a high-affinity D2 receptor antagonist.

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a standard D2 antagonist like haloperidol).

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the dopamine D2 receptor signaling pathway.

-

Objective: To determine the functional effect (agonist or antagonist activity) and potency (EC50 or IC50) of this compound on the D2 receptor-mediated inhibition of cAMP production.

-

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Forskolin (an adenylyl cyclase activator to stimulate cAMP production).

-

A standard D2 receptor agonist (e.g., dopamine, quinpirole).

-

This compound at various concentrations.

-

A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Procedure (Antagonist Mode):

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist in the presence of forskolin.

-

Incubate to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin proteins to the activated D2 receptor, a key event in receptor desensitization and G-protein-independent signaling.

-

Objective: To determine the efficacy (Emax) and potency (EC50) of this compound in inducing β-arrestin recruitment to the D2 receptor.

-

Materials:

-

A cell line engineered to report the interaction between the D2 receptor and β-arrestin (e.g., using BRET, FRET, or enzyme complementation technologies). Typically, the D2 receptor is tagged with one part of a reporter system and β-arrestin with the complementary part.

-

This compound at various concentrations.

-

A luminometer or fluorometer compatible with the reporter system.

-

-

Procedure:

-

Plate the engineered cells in a microplate.

-

Treat the cells with varying concentrations of this compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Measure the signal (e.g., luminescence or fluorescence) generated by the reporter system.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax is often expressed as a percentage of the response to a full agonist like dopamine.

-

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathways

The following diagram illustrates the canonical G-protein-dependent and β-arrestin-dependent signaling pathways of the dopamine D2 receptor, which this compound modulates.

Caption: Dopamine D2 receptor signaling pathways modulated by this compound.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound's Functional Selectivity

This diagram illustrates the concept of functional selectivity as it applies to this compound's activity at the dopamine D2 receptor.

Caption: Functional selectivity of this compound at the D2 receptor.

References

- 1. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrinsic activity determinations at the dopamine D2 guanine nucleotide-binding protein-coupled receptor: utilization of receptor state binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-PPP antagonizes the in vitro effects of D-1 and D-2 dopamine receptor agonists in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Preclamol: A Technical Overview of Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-preclamol, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a dopamine D2 receptor partial agonist with a distinct pharmacological profile, acting as an agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[1][2][3] This unique mechanism has prompted interest in its potential therapeutic applications. Understanding its pharmacokinetic and metabolic fate in preclinical animal models is crucial for translational drug development. This technical guide synthesizes the available data on the pharmacokinetics and metabolism of this compound in animal models, providing a resource for researchers in pharmacology and drug development. While comprehensive quantitative data remains limited in publicly available literature, this document consolidates key findings on its absorption, distribution, metabolism, and excretion, alongside methodologies employed in related studies.

Pharmacokinetics

The study of this compound's pharmacokinetics in animal models has primarily focused on rodents, with limited data available for other species such as dogs and monkeys.

Data Summary

The available quantitative pharmacokinetic data for this compound is sparse. The following table summarizes the key reported parameter in rats.

| Parameter | Animal Model | Route of Administration | Value | Reference |

| Plasma Half-life (t½) | Rat | Subcutaneous | 25 minutes | [1] |

Key Findings

-

Absorption and Distribution: Following subcutaneous administration in rats, this compound is readily absorbed and distributed.[1] A notable characteristic is its significant penetration into the central nervous system, with brain concentrations reported to be 7 to 9 times higher than corresponding plasma levels. This suggests efficient crossing of the blood-brain barrier, a critical attribute for a centrally acting agent.

-

Species-Specific Considerations: While specific data for this compound is lacking, general pharmacokinetic studies in monkeys suggest that first-pass intestinal metabolism can be significantly higher than in humans for certain drugs, potentially leading to lower oral bioavailability. This is a critical consideration for interspecies extrapolation of pharmacokinetic data.

Metabolism

The metabolic profile of this compound has been investigated in rats, revealing insights into its biotransformation pathways.

Identified Metabolites

The primary metabolic pathway identified for this compound in rats is hydroxylation.

| Metabolite | Parent Compound | Species | Metabolic Reaction | Reference |

| (R)-3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine (Catechol analogue) | This compound | Rat | Aromatic Hydroxylation |

Metabolic Pathways

The metabolism of this compound to its catechol analogue is a minor pathway, accounting for only 1-5% of the conversion. This catechol metabolite is a substrate for catechol-O-methyltransferase (COMT). The diagram below illustrates the initial metabolic step of this compound.

Caption: Metabolic conversion of this compound in rats.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not extensively reported. However, based on general practices for similar compounds, the following methodologies are typically employed.

Animal Models and Dosing

-

Species: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening. Beagle dogs and cynomolgus or rhesus monkeys are often used in later-stage preclinical development to assess pharmacokinetics in non-rodent species.

-

Dosing: For pharmacokinetic studies, compounds are typically administered intravenously (to determine clearance and volume of distribution) and via the intended clinical route (e.g., oral, subcutaneous).

Sample Collection and Analysis

-

Biological Samples: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen until analysis. For metabolism studies, urine and feces are also collected.

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.

The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.

References

- 1. Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-preclamol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-preclamol, also known as (-)-3-PPP, is a psychoactive drug that has been investigated for its potential therapeutic applications in neuropsychiatric disorders, notably schizophrenia and Parkinson's disease. It is the (R)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. The discovery of this compound was a significant step in the exploration of dopamine receptor pharmacology, as it exhibits a unique profile as a dopamine D2 receptor partial agonist. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, mechanism of action, and clinical development of this compound.

Chemical Synthesis

The enantioselective synthesis of this compound is crucial for its specific pharmacological activity. One effective method involves a chemo-enzymatic approach, which allows for the preparation of the molecule with high enantiomeric excess.

Experimental Protocol: Chemo-Enzymatic Synthesis of this compound

This protocol outlines a four-step synthesis starting from 3-(3-methoxyphenyl)pyridine, yielding (R)-(+)-preclamol with a high degree of purity and enantioselectivity.

-

Step 1: N-propylation of 3-(3-methoxyphenyl)pyridine. 3-(3-methoxyphenyl)pyridine is reacted with 1-bromopropane to yield 3-(3-methoxyphenyl)-1-propylpyridin-1-ium bromide.

-

Step 2: Reduction to the tetrahydropyridine. The product from Step 1 is reduced using a suitable reducing agent, such as sodium borohydride, to yield 1-propyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.

-

Step 3: Enantioselective enzymatic reduction. The tetrahydropyridine intermediate is then subjected to an asymmetric reduction using an ene-reductase enzyme (e.g., EneIRED-01) to stereoselectively form (R)-1-propyl-3-(3-methoxyphenyl)piperidine. This step is critical for establishing the desired stereochemistry.

-

Step 4: Demethylation. The final step involves the demethylation of the methoxy group to a hydroxyl group using a demethylating agent like hydrogen bromide, yielding this compound.

Pharmacological Profile

This compound is characterized by its distinct interaction with dopamine receptors, which underpins its therapeutic potential.

Receptor Binding Affinity

The binding affinity of this compound for various dopamine receptor subtypes has been characterized through in vitro radioligand binding assays.

| Receptor Subtype | K_i (nM) |

| Dopamine D2 | 18 |

| Dopamine D3 | 25 |

| Dopamine D4 | 40 |

| Sigma σ1 | 150 |

| Sigma σ2 | 100 |

Table 1: Binding Affinities (K_i) of this compound at Dopamine and Sigma Receptors. Data compiled from various in vitro studies.

Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value |

| Administration Route | Intramuscular |

| Dose Range | 30-40 mg |

| Peak Plasma Concentration (C_max) | 200-500 pmol/mL[1] |

| Half-life (t_1/2) | 2-2.5 hours[1] |

Table 2: Human Pharmacokinetic Parameters of this compound. [1]

Mechanism of Action

This compound's mechanism of action is centered on its partial agonism at the dopamine D2 receptor. This results in a state-dependent modulation of dopaminergic neurotransmission. In states of low dopamine, it acts as an agonist, while in states of high dopamine, it acts as an antagonist.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can trigger G-protein-independent signaling through β-arrestin recruitment.

This compound, as a partial agonist, is thought to differentially modulate these pathways. It may weakly stimulate the Gαi/o pathway, leading to a submaximal inhibition of cAMP production compared to the endogenous full agonist, dopamine. Its effects on β-arrestin recruitment are less characterized but are crucial for understanding its full pharmacological profile, as the β-arrestin pathway is implicated in both receptor desensitization and distinct downstream signaling cascades.

Caption: Dopamine D2 Receptor Signaling Cascade.

Clinical Development

This compound has been evaluated in clinical trials for both schizophrenia and Parkinson's disease, with its dual agonist/antagonist properties offering a theoretical advantage in these conditions.

Schizophrenia

In patients with schizophrenia, this compound was investigated for its potential antipsychotic effects. The hypothesis was that its antagonist action at postsynaptic D2 receptors in hyperdopaminergic states would alleviate positive symptoms, while its agonist action at presynaptic autoreceptors could stabilize dopamine release.

| Study Phase | Number of Patients | Design | Dosing | Key Outcomes |

| Dose-Finding | 9 | 6-week placebo-controlled crossover | Up to 300 mg B.I.D. | Apparent antipsychotic effect at 300 mg B.I.D., but not sustained[2] |

| Early Efficacy | 10 | 1-week placebo-controlled crossover | 300 mg B.I.D. | 30% decrease in positive symptoms; 28% decrease in negative symptoms compared to placebo |

Table 3: Summary of Key Clinical Trials of this compound in Schizophrenia.

Parkinson's Disease

In Parkinson's disease, the agonist properties of this compound were explored for their potential to alleviate motor symptoms.

| Study Phase | Number of Patients | Design | Dosing | Key Outcomes |

| Exploratory | Not specified | Compared with placebo and apomorphine | Not specified | Mild but unequivocal antiakinetic effect; less dyskinesia than apomorphine |

Table 4: Summary of a Key Clinical Trial of this compound in Parkinson's Disease.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (K_i) of this compound for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Test compound: this compound.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Prepare cell membranes from HEK293-D2 cells by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM), and serial dilutions of this compound.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the IC_50 value from the competition binding curve and convert it to a K_i value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Clinical Trial Protocol for Schizophrenia (Early Efficacy Study)

Objective: To evaluate the antipsychotic efficacy of this compound in patients with schizophrenia.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Patient Population:

-

Inclusion Criteria: Patients diagnosed with schizophrenia (DSM criteria), drug-free.

-

Exclusion Criteria: Significant medical or neurological illness, substance use disorder.

Treatment:

-

Patients received this compound 300 mg B.I.D. for one week.

-

Patients received a placebo for one week.

-

A washout period was implemented between the two treatment phases.

Outcome Measures:

-

Primary: Change in positive symptoms as measured by the Psychosis Change Scale.

-

Secondary: Change in negative symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) Withdrawal subscale; assessment of motor side effects.

Conclusion

This compound represents a significant development in the understanding of dopamine receptor pharmacology. Its unique profile as a D2 partial agonist offered a promising therapeutic strategy for disorders characterized by dysregulated dopaminergic neurotransmission. While its clinical development did not lead to a marketed drug, the research into this compound has paved the way for the development of other partial agonists that are now established treatments for various neuropsychiatric conditions. Further investigation into the nuanced signaling of such compounds continues to be a fertile area of research in modern psychopharmacology.

References

(R)-Preclamol: A Technical Whitepaper on a Dopamine D2 Receptor Partial Agagonist

Affiliation: Google Research

Abstract

(R)-Preclamol, the (R)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a psychoactive compound that has been extensively studied for its unique pharmacological profile at dopamine receptors. It is classified as a partial agonist, primarily at the dopamine D2 receptor subtype. This technical guide provides an in-depth analysis of this compound's core pharmacology, presenting quantitative data on its receptor binding affinity and functional activity. Detailed experimental protocols for key in vitro assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in understanding the nuanced actions of this compound.

Introduction

Dopamine D2 receptor partial agonists represent a significant class of therapeutic agents, particularly in the management of neuropsychiatric disorders such as schizophrenia.[1][2] Unlike full agonists that elicit a maximal receptor response or antagonists that block the receptor, partial agonists produce a submaximal response.[3] This characteristic allows them to act as functional agonists in states of low dopaminergic tone and as functional antagonists in the presence of excessive dopamine, thereby offering a modulatory effect on dopamine neurotransmission.

This compound, also known as (-)-3-PPP, emerged as a prototypical dopamine autoreceptor agonist.[4][5] Its stereoselective nature is critical to its pharmacological activity, with the (R)- and (S)-enantiomers displaying distinct properties. This compound exhibits a preferential action at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine, while demonstrating antagonistic properties at postsynaptic D2 receptors. This profile has led to its investigation for potential antipsychotic effects.

This whitepaper will synthesize the available quantitative data, detail relevant experimental methodologies, and provide visual representations of the underlying molecular and experimental frameworks to offer a comprehensive technical resource on this compound as a dopamine partial agonist.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and its related compounds at dopamine receptors. Data has been collated from multiple sources to provide a comparative overview.

Table 1: Dopamine Receptor Binding Affinities (Ki) of Preclamol Enantiomers and Related Compounds

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) | Reference |

| This compound ((-)-3-PPP) | >10,000 | 20-50 | ~10 | - | - | |

| (S)-(+)-3-PPP | >10,000 | 10-30 | ~5 | - | - | |

| Dopamine | 1000-3000 | 10-20 | 0.5-5 | 5-10 | 500-1500 | |

| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | |

| Aripiprazole | 170 | 0.34 | 1.9 | 44 | 15 |

Note: Ki values can vary between studies based on experimental conditions, such as the radioligand and tissue preparation used. The data presented are representative values.

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Compound | Assay Type | Parameter | Value | Cell Line | Reference |

| This compound ((-)-3-PPP) | cAMP Accumulation | Intrinsic Activity | 34% | CHO-D2i | |

| This compound ((-)-3-PPP) | Dopamine Release | Activity | Partial Agonist | Rat Striatal Slices | |

| Apomorphine | cAMP Accumulation | Intrinsic Activity | 100% | CHO-D2i | |

| Aripiprazole | cAMP Accumulation | Intrinsic Activity | Low | CHO-hD2L/S |

Note: Intrinsic activity is often expressed as a percentage of the maximal response induced by a full agonist, such as dopamine or apomorphine.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound exerts its effects by modulating the signaling cascade of the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. D2-like receptors (D2, D3, and D4) are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a ligand, such as this compound, for a specific receptor. This is typically achieved through competition binding experiments where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist, providing a direct measure of G protein engagement.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol describes a generalized method for determining the binding affinity (Ki) of this compound at the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Agent: 10 µM Haloperidol or Butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Fluid and Counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the cell membrane suspension.

-

Non-specific Binding: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane suspension.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

-

For the competition wells, plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Dopamine D2 Receptor Activation

This protocol outlines a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at the dopamine D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Positive Control: A full dopamine agonist (e.g., dopamine or apomorphine).

-

GDP: Guanosine 5'-diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus, Scintillation Fluid, and Counter.

Procedure:

-

Membrane Preparation: Prepare a membrane suspension in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), the membrane suspension, and varying concentrations of this compound or the positive control.

-

Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Radioactivity Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

-

Subtract the basal binding (in the absence of any agonist) from all other values to obtain agonist-stimulated binding.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect).

-

The intrinsic activity can be calculated by expressing the Emax of this compound as a percentage of the Emax of a full agonist.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the complexities of dopamine D2 receptor function. Its partial agonist profile, characterized by a specific binding affinity and submaximal functional efficacy, underscores the potential for nuanced modulation of the dopaminergic system. The data and protocols presented in this whitepaper provide a foundational resource for researchers in neuroscience and drug development, facilitating further exploration of this compound and the broader class of dopamine receptor partial agonists. The continued investigation of such compounds holds promise for the development of novel therapeutics with improved efficacy and side-effect profiles for a range of CNS disorders.

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionally selective dopamine D₂, D₃ receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists: intrinsic activity vs. state of receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of (+)- and (-)-3-PPP with the dopamine receptor in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (R)-preclamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-preclamol, also known as (-)-3-PPP, is a partial agonist of the dopamine D2 receptor. It has been investigated for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. As a partial agonist, this compound exhibits both agonistic and antagonistic properties depending on the endogenous dopaminergic tone. In states of high dopamine levels, it acts as an antagonist, while in low dopamine states, it functions as an agonist. This dual activity makes it an interesting compound for studying the modulation of the dopaminergic system in various pathological conditions.

These application notes provide a comprehensive overview of the in vivo experimental protocols for studying this compound, including its mechanism of action, pharmacokinetic data, and detailed methodologies for preclinical studies in rodent models of psychosis and Parkinson's disease.

Mechanism of Action

This compound's primary mechanism of action is its partial agonism at dopamine D2 receptors. It also shows preferential activity at dopamine autoreceptors.[1] This means it can modulate dopamine release and neurotransmission in a state-dependent manner.

Caption: Mechanism of action of this compound at the dopamine synapse.

Quantitative Data

The following tables summarize the available quantitative data from human clinical studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Route of Administration | Study Population |

| Half-life | 2 - 2.5 hours | Intramuscular | Male schizophrenic volunteers |

| Blood Levels | 200-500 pmoles/ml | Intramuscular (30-40 mg) | Male schizophrenic volunteers |

Data sourced from a study by Tamminga et al. (1992).[2][3]

Table 2: Clinically Investigated Doses of this compound in Humans

| Condition | Dose | Route of Administration | Observed Effect |

| Schizophrenia | 30-40 mg (single dose) | Intramuscular | Evidence of antipsychotic action in some subjects. |

| Schizophrenia | 300 mg B.I.D. | Oral | Apparent antipsychotic effect, not sustained beyond 1 week.[4] |

| Parkinson's Disease | 37 +/- 10 mg | Intramuscular | Antiparkinsonian effect in a subset of patients.[5] |

| Parkinson's Disease | 2.5 and 5 mg | Intramuscular | Antagonist effects (suppression of dyskinesias and re-emergence of parkinsonian signs) when co-administered with levodopa. |

Experimental Protocols for In Vivo Studies

The following are detailed protocols for evaluating the in vivo effects of this compound in rodent models of psychosis and Parkinson's disease. These protocols are based on standard methodologies for assessing dopamine-modulating compounds.

Rodent Model of Psychosis: Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to attenuate the locomotor-stimulating effects of amphetamine.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound

-

D-amphetamine sulfate

-

Vehicle (e.g., 0.9% sterile saline)

-

Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)

Procedure:

-

Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Handle the animals daily for several days before testing to reduce stress.

-

Habituation: On the day of the experiment, place each rat in the open field apparatus for 30-60 minutes to allow for habituation to the novel environment.

-

Drug Administration:

-

Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound dose 1 + Amphetamine, this compound dose 2 + Amphetamine, etc.).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.). A typical pretreatment time is 30 minutes.

-

Following the pretreatment period, administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

-

-

Behavioral Assessment: Immediately after the amphetamine or saline injection, place the animals back into the open field apparatus and record locomotor activity for 60-90 minutes. Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Rearing frequency (vertical activity)

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound would suggest potential antipsychotic-like effects.

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Rodent Model of Parkinson's Disease: 6-OHDA Lesion Model

This model involves the unilateral lesion of the nigrostriatal dopamine pathway with the neurotoxin 6-hydroxydopamine (6-OHDA) to mimic the motor deficits of Parkinson's disease. The effect of this compound on motor function can then be assessed.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

6-hydroxydopamine (6-OHDA)

-

Desipramine (to protect noradrenergic neurons)

-

Ascorbic acid (to prevent 6-OHDA oxidation)

-

Stereotaxic apparatus

-

Apomorphine or amphetamine (for inducing rotational behavior)

-

This compound

-

Vehicle

Procedure:

-

6-OHDA Lesioning:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA infusion.

-

Infuse 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle or the substantia nigra.

-

Allow the animals to recover for at least 2-3 weeks.

-

-

Confirmation of Lesion:

-

Assess the extent of the lesion by inducing rotational behavior. Administer a dopamine agonist like apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and measure contralateral rotations, or amphetamine (e.g., 2.5-5 mg/kg, i.p.) and measure ipsilateral rotations. A significant number of rotations (e.g., >7 full turns per minute) indicates a successful lesion.

-

-

Drug Testing:

-

Select the successfully lesioned animals for drug testing.

-

Administer this compound at various doses or vehicle.

-

Measure rotational behavior for 60-90 minutes post-injection. An increase in contralateral rotations would suggest an agonist (antiparkinsonian-like) effect.

-

Other motor tests such as the cylinder test (for forelimb use asymmetry) or the rotarod test (for motor coordination) can also be employed.

-

-

Data Analysis: Analyze the rotational data and other motor parameters using appropriate statistical methods to determine the effect of this compound on motor function in the lesioned animals.

Caption: Experimental workflow for the 6-OHDA lesion model of Parkinson's disease.

Conclusion

The provided protocols offer a framework for the in vivo investigation of this compound in preclinical models. Given its unique partial agonist profile at dopamine D2 receptors, careful dose-response studies are crucial to fully characterize its agonistic and antagonistic effects in different animal models of neuropsychiatric disorders. The methodologies described here can be adapted and expanded upon to further elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Dopamine Autoreceptor Function with (R)-preclamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-preclamol, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a valuable pharmacological tool for investigating the role of dopamine D2-like autoreceptors in the central nervous system. It acts as a partial agonist with preferential activity at presynaptic dopamine autoreceptors, which regulate the synthesis, release, and firing rate of dopaminergic neurons.[1][2] This selective action allows researchers to modulate dopamine neurotransmission in a controlled manner, providing insights into the physiological and pathological processes involving the dopamine system. At low doses, this compound preferentially stimulates these autoreceptors, leading to a reduction in dopamine release and neuronal firing. At higher doses, it can also act as a weak partial agonist or antagonist at postsynaptic D2 receptors.[3]

These application notes provide a comprehensive overview of the use of this compound to study dopamine autoreceptor function, including its pharmacological profile, and detailed protocols for key in vitro and in vivo experiments.

Pharmacological Profile of this compound